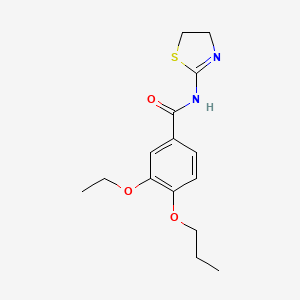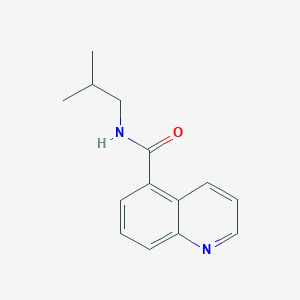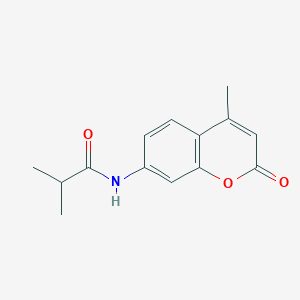
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide, also known as DTTB, is a synthetic compound that has been widely used in scientific research due to its unique properties. DTTB is a thiazole derivative that has shown promising results in various biochemical and physiological studies.
科学研究应用
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide has been extensively used in scientific research for various applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has a high affinity for metal ions such as copper, iron, and zinc, which makes it an ideal probe for the detection of these ions in biological systems. This compound has also been used in the development of biosensors for the detection of metal ions in environmental samples.
作用机制
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide binds to metal ions through the thiazole moiety, which forms a stable complex with the metal ion. The complex formation causes a change in the fluorescence intensity of this compound, which can be measured to determine the concentration of the metal ion. The mechanism of action of this compound has been extensively studied, and it has been shown to have high selectivity and sensitivity for metal ion detection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. Studies have shown that this compound can inhibit the activity of copper-containing enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been shown to have antioxidant properties and can scavenge free radicals in biological systems. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
实验室实验的优点和局限性
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection, its fluorescent properties, and its availability in pure form. However, this compound also has some limitations, including its potential toxicity in high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide in scientific research. One potential application is the development of this compound-based biosensors for the detection of metal ions in clinical samples. Another potential application is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its unique properties, including its high selectivity and sensitivity for metal ion detection, make it an ideal probe for the detection of metal ions in biological systems. The biochemical and physiological effects of this compound have also been extensively studied, and it has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for large-scale production.
合成方法
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with ethyl 4-bromo-2-methoxybenzoate to form the intermediate compound. This intermediate is then treated with sodium ethoxide to obtain the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure compound, making it readily available for scientific research applications.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-ethoxy-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-20-12-6-5-11(10-13(12)19-4-2)14(18)17-15-16-7-9-21-15/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFUTBZEZBYPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=NCCS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)
![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)

![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)